3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine

描述

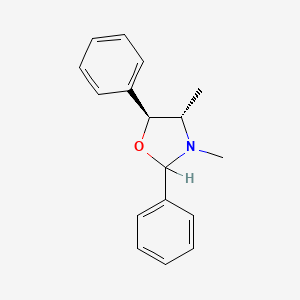

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. This particular compound is characterized by the presence of two methyl groups and two phenyl groups attached to the oxazolidine ring. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.

准备方法

Synthetic Routes and Reaction Conditions

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine can be synthesized through the condensation of ephedrine with benzaldehyde. This reaction is acid-catalyzed and reversible. The presence of acetic acid in the reaction mixture facilitates the formation of a salt that acts as an acid catalyst, promoting the condensation reaction . The reaction conditions typically involve:

Reactants: Ephedrine and benzaldehyde

Catalyst: Acetic acid

Reaction Type: Acid-catalyzed condensation

Temperature: Room temperature or slightly elevated temperatures

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

化学反应分析

Types of Reactions

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine undergoes various chemical reactions, including:

Oxidation: It can undergo oxidation reactions, although specific details on the products formed are limited.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Hydrolysis: Ephedrine and benzaldehyde

Oxidation: Various oxidized derivatives, depending on the specific conditions and reagents used.

Substitution: Substituted phenyl derivatives.

科学研究应用

Chemistry

- Model Compound : This compound serves as a model to study the kinetics and mechanisms of condensation and hydrolysis reactions.

- Reactivity Studies : It undergoes various chemical reactions such as hydrolysis back to ephedrine and benzaldehyde, oxidation to form oxidized derivatives, and electrophilic aromatic substitution involving its phenyl groups.

Biology

- Biological Activity : Research indicates that derivatives of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine exhibit antimicrobial and anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Medicine

- Pharmaceutical Development : Ongoing research is investigating its potential as a precursor for pharmaceutical compounds due to its biological activities. The compound's stability under standard conditions enhances its suitability for drug formulation.

Industry

- Chemical Manufacturing : It is utilized in the synthesis of other organic compounds and as an intermediate in various chemical manufacturing processes.

Neuroprotective Effects

In a laboratory study involving rat hippocampal neurons exposed to oxidative stressors, treatment with this compound significantly reduced cell death and preserved neuronal function compared to untreated controls. This suggests potential applications in neuroprotection.

Antimicrobial Evaluation

In vitro tests revealed that derivatives of this compound exhibited inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.

作用机制

The mechanism of action of 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine involves its ability to undergo reversible condensation and hydrolysis reactions. The molecular targets and pathways involved are primarily related to its interaction with acids and bases, which facilitate the formation and breakdown of the oxazolidine ring . The presence of phenyl and methyl groups also influences its reactivity and stability.

相似化合物的比较

Similar Compounds

2,5-Diphenyl-1,3-oxazolidine: Lacks the methyl groups, resulting in different chemical properties and reactivity.

3,4-Dimethyl-1,3-oxazolidine:

2,5-Dimethyl-1,3-oxazolidine: Contains methyl groups but lacks phenyl groups, leading to variations in its chemical behavior.

Uniqueness

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine is unique due to the presence of both methyl and phenyl groups, which confer specific stability and reactivity characteristics

生物活性

3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine is an organic compound belonging to the oxazolidine class, characterized by its unique chemical structure featuring two methyl and two phenyl groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. This article examines the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

The molecular formula of this compound is C17H19NO. The compound is stable under standard conditions and can undergo various chemical reactions such as hydrolysis and oxidation. The hydrolysis reaction can revert the compound to its starting materials under acidic or basic conditions .

The biological activity of this compound is primarily attributed to its ability to undergo reversible condensation and hydrolysis reactions. It interacts with various biological targets through the following mechanisms:

- Monoamine Oxidase Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, potentially contributing to antidepressant effects .

- Antioxidant Activity : The compound exhibits free radical scavenging properties that help reduce oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage due to oxidative stress .

Biological Activity

Research indicates that this compound possesses several biological activities:

Neuroprotective Effects

Studies have demonstrated that this compound can prevent glutamate-induced neurotoxicity in neuronal cell cultures. It has been observed to reduce cell death and maintain neuronal viability under stress conditions .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents .

Anti-inflammatory Effects

Research has indicated potential anti-inflammatory properties associated with this compound. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing inflammation markers in cellular models .

Research Findings

A variety of studies have explored the biological activity of this compound:

Case Studies

Several case studies highlight the practical applications of this compound:

- Neuroprotective Case Study : In a laboratory setting involving rat hippocampal neurons exposed to oxidative stressors, treatment with this compound significantly reduced cell death and preserved neuronal function compared to untreated controls.

- Antimicrobial Evaluation : In vitro testing revealed that derivatives of this compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli growth, suggesting potential as a lead compound for antibiotic development.

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine?

- Methodological Answer : Utilize statistical methods such as factorial design to systematically evaluate variables (e.g., temperature, reagent ratios, reaction time). This approach minimizes the number of experiments while capturing interactions between parameters. For example, a 2^k factorial design can identify significant factors affecting yield or purity, followed by response surface methodology (RSM) for optimization .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and stereochemistry.

- X-ray Crystallography : Resolve crystal structure and verify bond angles/geometry (as demonstrated in oxadiazole derivative studies) .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and monitor reaction progress.

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using Design of Experiments (DOE) to test factors like temperature, humidity, and light exposure. Monitor degradation via HPLC and FT-IR spectroscopy. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) be integrated with experimental data to optimize the synthesis of this compound?

- Methodological Answer :

Perform density functional theory (DFT) calculations to map reaction pathways and identify transition states.

Use machine learning algorithms to correlate computational predictions (e.g., activation energies) with experimental yields.

Implement a feedback loop where experimental results refine computational models, as demonstrated in ICReDD's reaction design framework .

Q. What methodologies resolve contradictions in reported reaction conditions or yields for this compound?

- Methodological Answer :

- Meta-Analysis : Systematically compare literature data to identify outliers or methodological discrepancies.

- Replication Studies : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled stoichiometry).

- Sensitivity Analysis : Quantify the impact of minor parameter variations (e.g., impurity levels in reagents) using Monte Carlo simulations .

Q. How do reactor design parameters influence the scalability and efficiency of synthesizing this compound?

- Methodological Answer :

- Continuous Flow Reactors : Evaluate residence time distribution and mixing efficiency to minimize side reactions.

- Microwave-Assisted Synthesis : Optimize dielectric heating parameters for faster reaction kinetics.

- Scale-Up Criteria : Use dimensionless numbers (e.g., Reynolds, Damköhler) to maintain reaction performance during transition from lab to pilot scale .

Q. What role do solvent polarity and catalyst selection play in the stereochemical outcomes of this compound's synthesis?

- Methodological Answer :

- Solvent Screening : Test solvents with varying Hansen solubility parameters (δ) to stabilize intermediates and control stereoselectivity.

- Catalyst Design : Employ chiral catalysts (e.g., organocatalysts or metal complexes) and analyze enantiomeric excess (ee) via chiral HPLC.

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and time to favor desired stereoisomers, as seen in analogous oxazolidine syntheses .

Q. Data Contradiction Analysis Framework

- Case Study : Conflicting reports on optimal reaction temperature (e.g., 80°C vs. 100°C).

- Step 1 : Verify calorimetric data (e.g., DSC) to rule out exothermic/endothermic discrepancies.

- Step 2 : Analyze solvent boiling points and pressure effects in sealed vs. open systems.

- Step 3 : Cross-reference with computational thermochemistry to validate experimental observations .

属性

IUPAC Name |

3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-13-16(14-9-5-3-6-10-14)19-17(18(13)2)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHFNMAZLZQLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(N1C)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957668 | |

| Record name | 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36298-43-8 | |

| Record name | NSC348955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethyl-2,5-diphenyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。